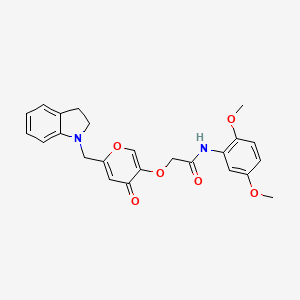![molecular formula C16H16N2O3 B2421364 N-[1-(呋喃-2-羰基)-3,4-二氢-2H-喹啉-6-基]乙酰胺 CAS No. 941960-52-7](/img/structure/B2421364.png)
N-[1-(呋喃-2-羰基)-3,4-二氢-2H-喹啉-6-基]乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound is a complex organic molecule that includes a furan ring (a five-membered aromatic ring with four carbon atoms and one oxygen atom), a quinoline ring (a fused ring compound with a benzene ring and a pyridine ring), and an acetamide group (a functional group derived from acetic acid). The presence of these functional groups suggests that this compound could have interesting chemical properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the furan and quinoline rings, and the attachment of the acetamide group. The exact methods would depend on the starting materials and the specific synthetic route chosen .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The furan and quinoline rings are both aromatic, meaning they have a cyclic, planar arrangement of atoms with a ring of resonance bonds. This can give the compound interesting chemical properties, such as stability and reactivity .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present in the molecule. The furan ring, for example, is aromatic and may undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution . The acetamide group could undergo various reactions, such as hydrolysis or reduction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include its size, shape, functional groups, and the presence of any charged or polar atoms .科学研究应用
Antiproliferative Activity Against Cancer Cells
Cancer remains a significant global health challenge, and novel drug agents are continually sought. Research has shown that N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide demonstrates antiproliferative activity against cervical (HeLa) cancer cells. Compound 15, in particular, exhibited the highest antiproliferative activity with an IC50 of 8.81 µM . Further investigations into its mechanism of action and potential clinical applications are warranted.
Antioxidant Properties
The compound also possesses antioxidant properties. Thiosemicarbazide derivatives (3, 10, and 9) and triazole derivatives (15, 18, 19, 20, 21, and 22) showed promising lipid peroxidation inhibitory activity. These compounds could play a role in combating oxidative stress-related diseases . Understanding their antioxidant mechanisms and optimizing their efficacy could lead to therapeutic applications.
Furan Platform Chemicals
Beyond pharmaceutical applications, furan-based compounds play a role in the production of platform chemicals. For instance, furfural and 5-hydroxymethylfurfural (both derived from furan) serve as starting materials for various chemical processes. Additionally, 2,5-furandicarboxylic acid, a secondary furan platform chemical, has potential applications in large-scale manufacturing .
Computational Predictions
Physicochemical and pharmacokinetic properties of the synthesized products have been calculated using SwissADME. These predictions guide researchers in selecting promising candidates for further development. The compound’s drug-likeness and other parameters influence its suitability for drug design .
作用机制
Target of Action
The primary targets of N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide are currently unknown . The compound is part of a collection of rare and unique chemicals provided to early discovery researchers
Biochemical Pathways
Furan derivatives have been found to have a unique place in the field of medicinal chemistry , suggesting that this compound may also interact with various biochemical pathways.
安全和危害
属性
IUPAC Name |
N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-11(19)17-13-6-7-14-12(10-13)4-2-8-18(14)16(20)15-5-3-9-21-15/h3,5-7,9-10H,2,4,8H2,1H3,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGGVJGANMRTWIB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N(CCC2)C(=O)C3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

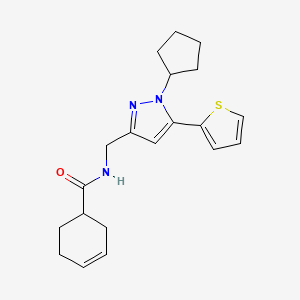
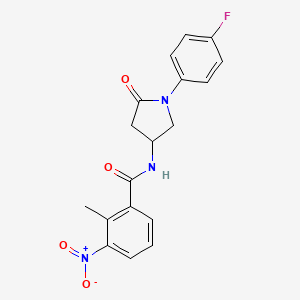
![N-[(3-bromothiophen-2-yl)methylidene]hydroxylamine](/img/structure/B2421284.png)
![3-(2,4-dichlorobenzyl)-8-isopropyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2421286.png)
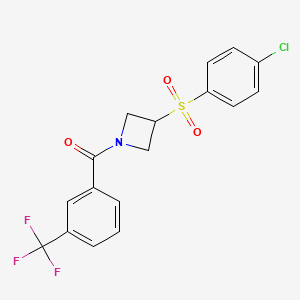
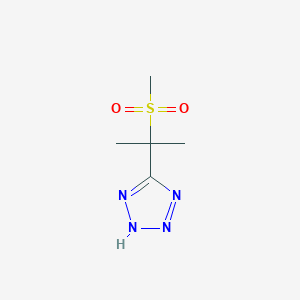
![N-(2,5-dimethoxyphenyl)-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2421291.png)
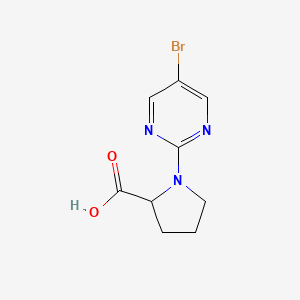
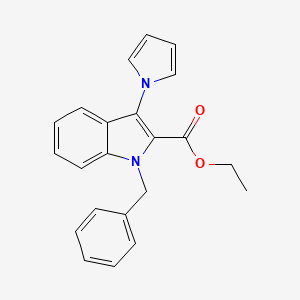
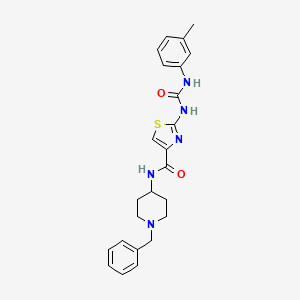
![(Z)-methyl 2-(2-((3-fluorobenzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2421298.png)
![6-[5-(5-Fluoropyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2421299.png)
![(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-ethyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2421301.png)
